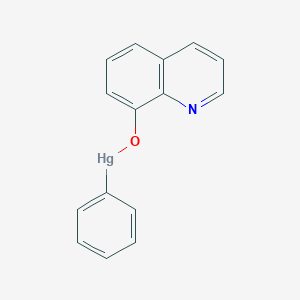

phenyl(quinolin-8-olato-N1,O8)mercury

Descripción

Phenyl(quinolin-8-olato-N1,O8)mercury (CAS: 14354-56-4) is an organomercury compound featuring a phenyl group bonded to a mercury center, which is further coordinated by a quinolin-8-olato ligand through its nitrogen (N1) and oxygen (O8) atoms. Its molecular formula is C15H11HgNO . The compound is structurally characterized by a planar quinoline moiety and a mercury atom in a distorted tetrahedral geometry due to the chelating ligand. Regulatory documents classify it under "non-essential metals" with strict usage limits (0.1% by weight) due to mercury's toxicity .

Propiedades

Número CAS |

14354-56-4 |

|---|---|

Fórmula molecular |

C15H11HgNO |

Peso molecular |

421.84 g/mol |

Nombre IUPAC |

phenyl(quinolin-8-yloxy)mercury |

InChI |

InChI=1S/C9H7NO.C6H5.Hg/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;/h1-6,11H;1-5H;/q;;+1/p-1 |

Clave InChI |

FSRHNWZLCJXDBK-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[Hg]OC2=CC=CC3=C2N=CC=C3 |

SMILES isomérico |

C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |

SMILES canónico |

C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |

Otros números CAS |

14354-56-4 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Organomercury Compounds with Varied Ligands

The following table compares phenyl(quinolin-8-olato-N1,O8)mercury with other phenylmercury derivatives:

Key Observations :

- Coordination Environment: Unlike phenylmercuric acetate and chloride, which have monodentate ligands, the quinolinolato ligand in phenyl(quinolin-8-olato)mercury provides bidentate (N,O) chelation, enhancing thermal and chemical stability .

- Toxicity : All phenylmercury compounds are regulated under REACH and industrial guidelines due to mercury's persistence and bioaccumulation .

- Applications: Phenyl(quinolin-8-olato)mercury’s stability makes it a candidate for niche applications (e.g., catalysts or intermediates), whereas phenylmercuric acetate’s fungicidal use is historically documented but now heavily restricted .

Metal-Quinolinolato Complexes with Non-Mercury Metals

Quinolin-8-olato ligands form complexes with other metals, offering insights into how metal choice alters properties:

Key Observations :

- Thermal Stability: Magnesium and mercury quinolinolato complexes exhibit high thermal stability, but mercury’s toxicity limits its utility compared to magnesium .

- Electronic Applications: Magnesium and copper complexes are employed in optoelectronics (e.g., OLEDs), whereas mercury’s regulatory status restricts similar applications for phenyl(quinolin-8-olato)mercury .

Research Findings and Structural Insights

- Hydrogen Bonding: In analogous compounds like N-(2-acetylphenyl)acetamide, hydrogen bonding stabilizes planar conformations . For phenyl(quinolin-8-olato)mercury, the quinoline ring’s planarity and chelation likely reduce rotational freedom, enhancing crystallinity .

- Regulatory Trends: Phenyl(quinolin-8-olato)mercury is banned in Toyota’s manufacturing standards and restricted under REACH, aligning with global efforts to phase out mercury compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.